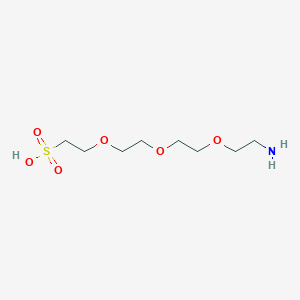
Amino-PEG3-C2-sulfonic acid
Overview
Description
Amino-PEG3-C2-sulfonic acid: is a compound that consists of a polyethylene glycol (PEG) chain with three ethylene glycol units, an amine group, and a sulfonic acid moiety. This compound is often used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances the water solubility of the molecules it is attached to .
Biochemical Analysis
Biochemical Properties
Amino-PEG3-C2-sulfonic acid plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the interaction between these two ligands .
Cellular Effects
The primary cellular effect of this compound is its role in the formation of PROTACs . These molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . By connecting the ligand for an E3 ubiquitin ligase and the ligand for the target protein, this compound enables the formation of a ternary complex. This complex facilitates the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific PROTACs it is used to form
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. As a synthetic molecule used in the formation of PROTACs , it is not naturally occurring and thus does not participate in traditional metabolic pathways.
Transport and Distribution
As a component of PROTACs , its distribution is likely influenced by the properties of the other components of these molecules.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the specific PROTACs it is used to form . The localization of these PROTACs can vary depending on the target proteins and the specific cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG3-C2-sulfonic acid typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable starting material, such as a PEG derivative with a reactive group.
Introduction of Amine Group: The amine group is introduced through a reaction with a suitable amine-containing reagent.
Sulfonation: The sulfonic acid moiety is introduced by reacting the intermediate compound with a sulfonating agent under controlled conditions.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Esterification: The sulfonic acid moiety can undergo esterification reactions with alcohols to form sulfonate esters.
Halogenation: The compound can be halogenated to introduce halogen atoms into the molecule.
Displacement Reactions: The sulfonic acid group can participate in displacement reactions with nucleophiles.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts.
Halogenation: Requires halogenating agents such as chlorine or bromine.
Displacement Reactions: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Sulfonate Esters: Formed from esterification reactions.
Halogenated Derivatives: Formed from halogenation reactions.
Substituted Products: Formed from displacement reactions
Scientific Research Applications
Chemistry:
- Used as a PEG linker in the synthesis of complex molecules.
- Enhances the solubility and stability of hydrophobic compounds.
Biology:
- Utilized in the modification of biomolecules such as proteins and peptides.
- Facilitates the conjugation of drugs to targeting moieties for drug delivery.
Medicine:
- Employed in the development of drug delivery systems.
- Used in the formulation of biocompatible materials for medical devices.
Industry:
- Applied in the production of water-soluble polymers.
- Used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of Amino-PEG3-C2-sulfonic acid involves its ability to form stable covalent bonds with various functional groups The amine group can react with carboxylic acids, activated esters, and other carbonyl groups to form amide bondsThese reactions enhance the solubility, stability, and functionality of the modified compounds .
Comparison with Similar Compounds
Amino-PEG2-sulfonic acid HCl salt: Contains two ethylene glycol units.
Amino-PEG4-sulfonic acid HCl salt: Contains four ethylene glycol units.
Amino-PEG3-carboxylic acid HCl salt: Contains a carboxylic acid moiety instead of a sulfonic acid moiety.
Uniqueness:
- The three ethylene glycol units provide optimal solubility and flexibility for various applications.
- The sulfonic acid moiety allows for unique chemical modifications that are not possible with carboxylic acid derivatives .
Amino-PEG3-C2-sulfonic acid: offers a balance between hydrophilicity and reactivity due to the presence of both amine and sulfonic acid groups.
Properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPOASHUHFFELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190252 | |
| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-43-5 | |
| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)



![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)



